(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide
Description
(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide is an α,β-unsaturated acrylamide derivative characterized by three distinct substituents:
- A cyano (-CN) group at the α-position of the acryloyl moiety, which enhances electrophilicity and influences conjugation.
- A 4-isopropylphenyl group at the β-position, contributing hydrophobicity and steric effects.
The E-configuration of the double bond ensures a planar geometry, critical for π-π stacking interactions and binding to biological targets.
Properties
IUPAC Name |
(E)-N-(3-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c1-13(2)15-8-6-14(7-9-15)10-16(12-21)19(23)22-18-5-3-4-17(20)11-18/h3-11,13H,1-2H3,(H,22,23)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCYOILXOPNEIP-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 4-isopropylbenzyl cyanide under basic conditions to form the corresponding acrylonitrile intermediate. This intermediate is then reacted with an amine, such as aniline, to form the final acrylamide product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Acrylamide Nitrogen Substituents
Compounds with aryl groups on the acrylamide nitrogen exhibit varied bioactivities depending on electronic and steric properties:
Key Insight : The 3-bromophenyl group in the target compound offers unique steric hindrance and halogen-mediated interactions compared to electron-donating (e.g., piperidinyl) or electron-withdrawing (e.g., CF₃O) substituents in analogs.
β-Position Substituents
The β-aryl group influences conjugation and binding affinity:
Key Insight : The 4-isopropylphenyl group in the target compound lacks the hydrogen-bonding capacity of hydroxyl or nitro groups but may improve lipophilicity for CNS penetration.
Antifungal Activity
Coumarin-linked acrylamides (e.g., 4i, 4l) show potent activity against A. niger and C. albicans, with MIC values comparable to fluconazole . The target compound’s bromine and isopropyl groups may further enhance efficacy by disrupting fungal membrane integrity.
Nuclease Activity
Thiazole-based acrylamides (3b, 3c) exhibit photo-enhanced DNA cleavage via reactive oxygen species (ROS) generation . The cyano group in the target compound could similarly participate in ROS pathways, though its bulkier substituents might reduce DNA binding efficiency.
Anti-Inflammatory Activity
Plant-derived acrylamides (e.g., compound 2 in ) inhibit NO production (IC₅₀: 17.00 μM) . The target compound’s bromine atom may modulate COX-2 inhibition through steric or electronic effects.
Physicochemical Properties
Key Insight : The bromine and isopropyl groups contribute to higher molecular weight and lipophilicity compared to hydroxyl- or methoxy-substituted analogs.
Biological Activity
(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on specific enzymes, cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of cyanoacrylamides, characterized by a cyano group and an acrylamide moiety. Its structure can be represented as follows:
This compound features a bromine atom on one phenyl ring and an isopropyl group on another, which may influence its biological interactions and solubility.
1. Tyrosinase Inhibition
One of the significant biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating conditions like hyperpigmentation and melanoma.
- Study Findings : Research indicates that derivatives of cyanoacrylamides exhibit potent tyrosinase inhibitory activity comparable to well-known inhibitors like kojic acid. For instance, at a concentration of 25 μM, certain analogs demonstrated significant inhibition of tyrosinase without cytotoxic effects on B16F10 melanoma cells .
| Compound | Tyrosinase Inhibition (%) at 25 μM | Cytotoxicity |
|---|---|---|
| Kojic Acid | 85% | None |
| CPA2 (analog) | 80% | None |
2. Antiproliferative Activity
The compound also shows promise in cancer research, particularly regarding its antiproliferative effects against various cancer cell lines.
- Mechanism : The mechanism involves the inhibition of growth factor-mediated signaling pathways, notably the ERK1/2 and Akt pathways, which are crucial for cell proliferation and survival. This suggests potential applications in cancer therapy .
3. Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets.
- Binding Affinity : Docking simulations indicate that this compound can effectively bind to the active site of tyrosinase, with binding affinities surpassing those of traditional inhibitors. This finding supports the potential development of this compound as a therapeutic agent for hyperpigmentation disorders .
Case Study 1: Melanogenesis Inhibition
In a controlled study involving B16F10 cells, treatment with this compound resulted in a significant reduction in melanin production. The study highlighted dose-dependent effects where higher concentrations led to more substantial inhibition of melanogenesis.
Case Study 2: Cancer Cell Line Testing
Another study evaluated the antiproliferative effects of this compound on various cancer cell lines, including lung and breast cancer cells. Results showed that treatment with the compound led to reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
